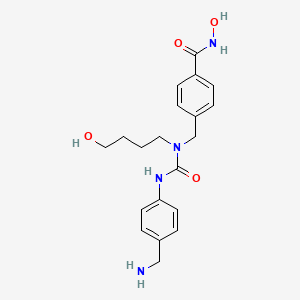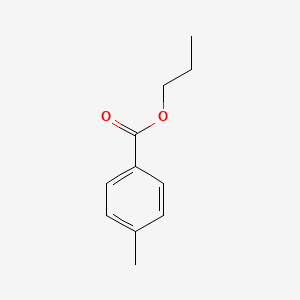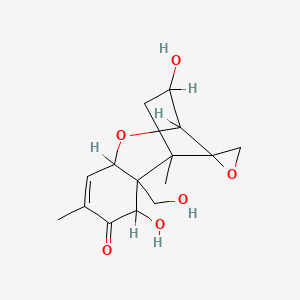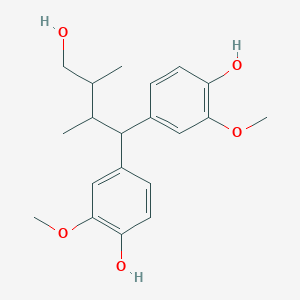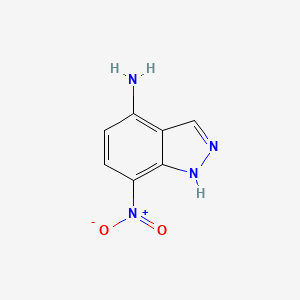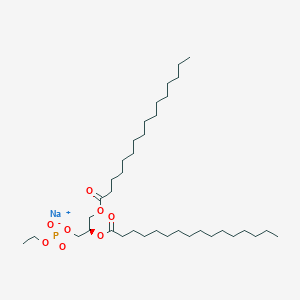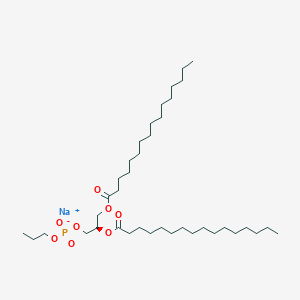
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate
Übersicht
Beschreibung
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate is a useful research compound. Its molecular formula is C36H70NaO8P and its molecular weight is 684.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental and Health Impacts of Organophosphorus Compounds
- Organophosphorus compounds, such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP), have been identified as emerging environmental contaminants with significant environmental persistence and potential health risks. These compounds are widely used as additive flame retardants in consumer products, leading to widespread environmental and human exposure. Research highlights the need for a deeper understanding of their environmental behavior and health risks, including their role in inducing acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting toxicity (Wang et al., 2020).
Sodium Phosphate Solutions in Medical Applications
- Oral sodium phosphate solutions have been utilized as colorectal cleansers in preparation for surgeries or diagnostic procedures. Despite their efficacy, there is a notable concern regarding the potential for severe hyperphosphatemia and irreversible kidney damage due to acute phosphate nephropathy. This has led to a reevaluation of their use, suggesting that alternatives may be preferable for bowel preparation (Nyberg et al., 2010).
Applications in Energy Storage
- Sodium-ion batteries, as an alternative to lithium-ion counterparts, have garnered interest for large-scale electric energy storage due to the abundance and low cost of sodium resources. Research is ongoing into the development of suitable electrode and electrolyte materials for enhancing the performance and cost-effectiveness of sodium-ion batteries for applications in renewable energy and smart grids (Pan et al., 2013).
Phosphates in Food Processing
- Phosphates, including sodium phosphates, play crucial roles in food processing, particularly in enhancing the quality of muscle foods. They serve multiple functions, such as improving tenderness, moisture retention, and pH adjustment. The dynamic monitoring of hydrolysis phosphates has been explored to understand better the mechanisms of phosphate additives in meat processing (Zengqi, 2009).
Wirkmechanismus
Target of Action
16:0 Phosphatidylmethanol, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphomethanol (sodium salt), is an anionic lipid that primarily targets Phospholipase D . Phospholipase D is an enzyme involved in the regulation of numerous cellular processes, including signal transduction, membrane trafficking, and the control of growth and proliferation.
Mode of Action
The compound interacts with its target, Phospholipase D, by binding to it . This interaction can influence the activity of the enzyme, potentially affecting the production of phosphatidic acid, a lipid signaling molecule that plays a key role in cellular processes such as cell growth, differentiation, and migration.
Biochemische Analyse
Biochemical Properties
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate plays a crucial role in biochemical reactions, particularly in the formation and stabilization of lipid bilayers. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with phospholipase D, an enzyme that hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline . This compound binds to phospholipase D, influencing its activity and thereby affecting the production of secondary messengers involved in cell signaling pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of protein kinase C (PKC), a family of enzymes that play a role in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . By affecting PKC activity, this compound can influence processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on phospholipase D, inhibiting its activity and thereby reducing the production of phosphatidic acid . Additionally, this compound can modulate the activity of other enzymes involved in lipid metabolism, leading to changes in the composition and function of cellular membranes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, with a shelf life of up to one year when stored at -20°C . Its stability and activity can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to these conditions can lead to degradation of the compound and a reduction in its effectiveness in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote cell survival. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism. This compound interacts with enzymes such as phospholipase D and protein kinase C, influencing the production and turnover of phospholipids in cellular membranes . These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular membranes, where it can exert its effects on membrane structure and function . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound is primarily localized to cellular membranes, including the plasma membrane and intracellular organelles such as the endoplasmic reticulum and Golgi apparatus . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its specific sites of action. The subcellular localization of this compound is crucial for its activity and function, as it allows for precise modulation of membrane-associated processes.
Eigenschaften
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] methyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71O8P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(37)42-32-34(33-43-45(39,40)41-3)44-36(38)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34H,4-33H2,1-3H3,(H,39,40);/q;+1/p-1/t34-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEIVNUSWULHEB-MDYNBEAQSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677095 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92609-89-7 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



